Cas no 1331530-34-7 (4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine)
![4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine structure](https://ja.kuujia.com/scimg/cas/1331530-34-7x500.png)
4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine 化学的及び物理的性質
名前と識別子
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- Z45515882
- AKOS008677844
- 4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine
- 1331530-34-7
- EN300-7516272
- 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine
-
- インチ: 1S/C12H14ClNO3S/c13-12-3-1-11(2-4-12)5-10-18(15,16)14-6-8-17-9-7-14/h1-5,10H,6-9H2/b10-5+
- InChIKey: KKKZCTOWMICLBA-BJMVGYQFSA-N
- SMILES: ClC1C=CC(=CC=1)/C=C/S(N1CCOCC1)(=O)=O
計算された属性
- 精确分子量: 287.0382922g/mol
- 同位素质量: 287.0382922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 377
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 1.8
4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7516272-5.0g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 5.0g |
$1406.0 | 2025-03-10 | |
Enamine | EN300-7516272-0.25g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 0.25g |
$447.0 | 2025-03-10 | |
Enamine | EN300-7516272-2.5g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 2.5g |
$949.0 | 2025-03-10 | |
Enamine | EN300-7516272-0.1g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 0.1g |
$427.0 | 2025-03-10 | |
Enamine | EN300-7516272-1.0g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 1.0g |
$485.0 | 2025-03-10 | |
Enamine | EN300-7516272-0.05g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 0.05g |
$407.0 | 2025-03-10 | |
Enamine | EN300-7516272-10.0g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 10.0g |
$2085.0 | 2025-03-10 | |
Enamine | EN300-7516272-0.5g |
4-[2-(4-chlorophenyl)ethenesulfonyl]morpholine |
1331530-34-7 | 95.0% | 0.5g |
$465.0 | 2025-03-10 |
4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholineに関する追加情報
Recent Advances in the Study of 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine (CAS: 1331530-34-7)
4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine (CAS: 1331530-34-7) is a sulfonylmorpholine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
One of the key areas of research involving 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders. Preliminary studies have demonstrated that this compound exhibits selective inhibition against specific kinase targets, making it a promising candidate for further development. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine showed potent inhibitory activity against JAK2 kinases, which are involved in inflammatory and proliferative diseases.
In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine. A study conducted by researchers at the University of Cambridge in 2024 revealed that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity, which are critical factors for its transition into clinical trials.
The synthesis of 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine has also been a focus of recent research. Traditional synthetic routes often involve multi-step processes with low yields, but advancements in green chemistry have led to more efficient and sustainable methods. A 2023 paper in Organic Process Research & Development described a novel one-pot synthesis approach that significantly improved the yield and purity of the compound while reducing environmental impact. This methodological innovation is expected to facilitate large-scale production and further pharmacological studies.
Despite these promising findings, challenges remain in the development of 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine as a therapeutic agent. For example, its solubility and stability under physiological conditions need further optimization to enhance its efficacy and reduce potential side effects. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with other drugs to improve treatment outcomes. A recent preclinical study published in Cancer Research demonstrated that combining this compound with a checkpoint inhibitor enhanced anti-tumor immune responses in murine models, opening new avenues for cancer immunotherapy.
In conclusion, 4-[2-(4-Chlorophenyl)ethenesulfonyl]morpholine (CAS: 1331530-34-7) represents a versatile and promising molecule in the field of medicinal chemistry. Its dual role as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in its synthesis and formulation, positions it as a strong candidate for further drug development. Future research should focus on addressing its current limitations and exploring its full therapeutic potential in clinical settings.
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